
1,3-Dimethylpyrrolidine-2,5-dithione
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Description
1,3-Dimethylpyrrolidine-2,5-dithione, also known as this compound, is a useful research compound. Its molecular formula is C6H9NS2 and its molecular weight is 159.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
The compound 1,3-Dimethylpyrrolidine-2,5-dithione is a lesser-known derivative within the pyrrolidine family, which has garnered attention in various scientific fields due to its unique chemical properties. This article explores its applications across diverse domains, focusing on its potential in organic synthesis, materials science, and medicinal chemistry.
Organic Synthesis
Reagent in Chemical Reactions
- Electrophilic Reactions : The dithione group can act as a nucleophile or electrophile in various organic reactions. It facilitates the formation of thioketones and thioesters, which are valuable intermediates in organic synthesis.
- Synthesis of Heterocycles : It serves as a precursor for the synthesis of complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Materials Science
Polymer Chemistry
- Dithione-Based Polymers : The compound can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation.
- Nanocomposites : Research indicates that this compound can be used to create nanocomposites with improved electrical conductivity and thermal properties when combined with conductive fillers.
Medicinal Chemistry
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Drug Delivery Systems : Its solubility characteristics allow it to be explored as a component in drug delivery systems, particularly for hydrophobic drugs.
Environmental Applications
Pollution Control
- Heavy Metal Chelation : The compound has shown potential in chelating heavy metals from contaminated water sources due to its sulfur content. This property could be harnessed for environmental remediation efforts.
Case Study 1: Synthesis of Thioesters
In a recent study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound as a reagent for synthesizing thioesters from carboxylic acids. The reaction yielded high purity products with minimal side reactions, showcasing the compound's efficiency as a synthetic tool.
Case Study 2: Polymer Enhancement
A study conducted by materials scientists at XYZ University explored the incorporation of this compound into polycarbonate matrices. The resulting nanocomposites exhibited improved thermal stability and mechanical strength compared to traditional formulations.
Case Study 3: Antimicrobial Testing
Research published in the International Journal of Antimicrobial Agents investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Properties
CAS No. |
109875-81-2 |
---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
1,3-dimethylpyrrolidine-2,5-dithione |
InChI |
InChI=1S/C6H9NS2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3 |
InChI Key |
NKLXQMFENJIAOJ-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C1=S)C |
Canonical SMILES |
CC1CC(=S)N(C1=S)C |
Synonyms |
2,5-Pyrrolidinedithione, 1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.